3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride
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Description
3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride is a useful research compound. Its molecular formula is C15H20ClNO2 and its molecular weight is 281.78. The purity is usually 95%.
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Biological Activity
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound is characterized by a spiro structure that incorporates a cyclopentane ring fused with a dioxinoisoquinoline framework. Its molecular formula is C15H20ClNO2 with a molecular weight of approximately 281.78 g/mol. The compound is soluble in solvents such as chloroform and methanol but has limited solubility in water .
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities. These activities are primarily attributed to its structural features that allow interactions with biological targets such as enzymes and receptors.
Key Findings on Biological Activity
- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria.
- Antitumor Potential : Several studies have suggested that derivatives of this compound could exhibit antitumor activity due to their ability to interfere with cellular processes in cancer cells.
- CNS Activity : The compound's interaction with neurotransmitter systems suggests potential applications in treating central nervous system disorders. It may act on specific receptors involved in mood regulation and cognitive function .
Understanding the mechanism of action is crucial for predicting the pharmacological profile of this compound. Interaction studies have shown that it binds to various biological targets:
Target | Activity | Reference |
---|---|---|
Enzymes | Inhibition of specific enzymes | |
Receptors | Modulation of neurotransmitter receptors | |
Cancer cells | Induction of apoptosis |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study emphasized the need for further research into its mechanism and efficacy in humans.
- Case Study 2 : In vitro studies showed that the compound exhibited antibacterial activity against several strains of bacteria. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of bacterial growth.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Cycloaddition reactions
- Rearrangement reactions
- Functional group modifications
These synthetic pathways are essential for developing derivatives with enhanced biological activities or improved pharmacokinetic properties .
Properties
IUPAC Name |
spiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-4-15(3-1)10-16-9-11-7-13-14(8-12(11)15)18-6-5-17-13;/h7-8,16H,1-6,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYCBZJMBCAVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=CC4=C(C=C23)OCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.